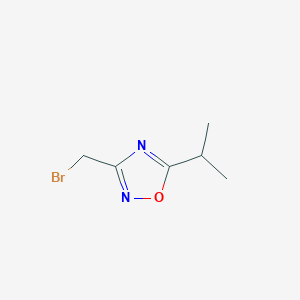

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBHNBZCYPLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole for Advanced Drug Discovery

This guide provides an in-depth examination of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, a heterocyclic compound poised as a versatile building block for contemporary drug discovery. We will delve into its chemical and physical characteristics, outline a robust synthetic strategy, explore its reactivity, and conceptualize its application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical synthons.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prevalence in biologically active compounds stems from its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for orienting substituents towards biological targets.[3] The inherent thermal and chemical stability of the 1,2,4-oxadiazole ring further contributes to its utility in drug design.[3]

Within this important class of compounds, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole emerges as a particularly valuable synthetic intermediate. Its structure combines the stable oxadiazole core with a highly reactive bromomethyl group, creating a bifunctional molecule primed for elaboration into more complex chemical entities. The electron-withdrawing nature of the oxadiazole ring enhances the reactivity of the bromomethyl group, making it an excellent electrophile for nucleophilic substitution reactions.[4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, a profile can be constructed based on its chemical structure and data from analogous compounds.

| Property | Value / Predicted Value | Source / Justification |

| CAS Number | 948847-79-6 | Supplier Data |

| Molecular Formula | C₆H₉BrN₂O | Calculated |

| Molecular Weight | 205.05 g/mol | Calculated |

| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Based on similar small molecule heterocycles. |

| Boiling Point | Predicted: >200 °C at 760 mmHg | High boiling point is expected due to polarity and molecular weight. |

| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc, DMSO). | Polar aprotic nature suggests solubility in these solvents. |

| ¹H NMR (CDCl₃) | Predicted: δ ~4.6 (s, 2H, -CH₂Br), ~3.2 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) | Chemical shifts are estimated based on standard values for similar functional groups. |

| ¹³C NMR (CDCl₃) | Predicted: δ ~175 (C5), ~165 (C3), ~30 (-CH(CH₃)₂), ~25 (-CH₂Br), ~20 (-CH(CH₃)₂) | Chemical shifts are estimated based on the electronic environment of each carbon atom. |

| IR (neat) | Predicted: ~2970 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=N), ~1450 cm⁻¹ (C-O) | Characteristic vibrational frequencies for the functional groups present. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most widely applied method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[1][5][6] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

A plausible and efficient synthesis of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is outlined below. The causality behind this two-step approach is the reliable formation of the O-acyl amidoxime, which can often be isolated or, for efficiency, cyclized in situ. The choice of a mild base like pyridine or triethylamine in the acylation step is crucial to prevent unwanted side reactions, while the subsequent thermal or base-catalyzed cyclization provides the stable oxadiazole ring.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of Isobutyramidoxime

-

To a solution of isobutyramide (1.0 eq) in dry dichloromethane (DCM), add triphenylphosphine (1.5 eq) and iodine (1.5 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add hydroxylamine hydrochloride (1.5 eq) followed by the dropwise addition of triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield isobutyramidoxime.

Step 2: Synthesis of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

-

Dissolve isobutyramidoxime (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add bromoacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The intermediate O-(bromoacetyl)isobutyramidoxime can be isolated at this stage, but for a more streamlined process, proceed directly to cyclization.

-

Add toluene to the reaction mixture and heat to reflux for 4-6 hours. The cyclization can be monitored by TLC.

-

After cooling, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Chemical Reactivity

The reactivity of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is dominated by the electrophilic nature of the bromomethyl group.

-

Nucleophilic Substitution: The C-Br bond is highly polarized and susceptible to attack by a wide range of nucleophiles (Sₙ2 reaction). This allows for the facile introduction of various functional groups. Common nucleophiles include amines, thiols, alcohols, and carbanions. The electron-withdrawing character of the 1,2,4-oxadiazole ring activates the methylene carbon, making this substitution reaction rapid and high-yielding.[4]

-

1,2,4-Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is generally stable to many synthetic conditions, including mild acids, bases, and oxidizing/reducing agents. However, under harsh conditions, such as strong acids or bases at high temperatures, ring-opening or rearrangement reactions can occur. For instance, the O-N bond is the weakest point in the ring and can be cleaved under reductive conditions.

Applications in Drug Discovery: A Versatile Synthon

The true value of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole lies in its utility as a molecular scaffold for building libraries of potential drug candidates. The reactive bromomethyl "handle" allows for the covalent attachment of this heterocycle to other pharmacophores or linker moieties.

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—this building block can be employed in a rational drug design workflow.[2]

Illustrative Protocol: Nucleophilic Substitution with a Primary Amine

This protocol serves as a self-validating system for the reactivity of the title compound and its utility in library synthesis.

-

Setup: To a solution of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole (1.0 eq) in anhydrous acetonitrile (MeCN), add a primary amine (e.g., benzylamine, 1.1 eq).

-

Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) to act as an acid scavenger for the HBr generated.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The progress of the reaction can be conveniently monitored by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by flash chromatography or recrystallization to yield the desired N-substituted product.

The successful and high-yield formation of the product validates the reactivity of the bromomethyl group and demonstrates the feasibility of using this compound to generate diverse molecular structures.

Conclusion

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a valuable and highly reactive building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established heterocyclic chemistry methodologies. The key to its utility is the combination of a stable, bioisosteric 1,2,4-oxadiazole core with a reactive bromomethyl group, which serves as a versatile anchor point for further chemical diversification. This compound represents a strategic tool for the efficient generation of novel chemical libraries, accelerating the identification and optimization of new therapeutic leads.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. [Link]

-

Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems. [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. National Institutes of Health. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. [Link]

-

Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Semantic Scholar. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Heterocycles in Medicinal Chemistry. National Institutes of Health. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... ResearchGate. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. National Institutes of Health. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, a key heterocyclic intermediate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, reactivity, and strategic application in medicinal chemistry.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, primarily valued for its role as a bioisostere of esters and amides. This five-membered heterocycle enhances the metabolic stability of drug candidates by replacing labile ester and amide functionalities, while maintaining or improving biological activity.[1] The introduction of a reactive bromomethyl group at the 3-position, coupled with an isopropyl group at the 5-position, renders 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole a highly versatile and valuable building block for the synthesis of novel chemical entities in drug discovery programs.[1] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂O | |

| Molecular Weight | 205.05 g/mol | |

| MDL Number | MFCD22422035 | |

| PubChem Substance ID | 329796582 | |

| Appearance | Solid (typical) | |

| SMILES String | CC(C1=NC(CBr)=NO1)C | |

| InChI | 1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| InChI Key | MIBHNBZCYPLNDE-UHFFFAOYSA-N |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry, most commonly proceeding through the acylation of an amidoxime followed by cyclodehydration. The following is a detailed, field-proven protocol for the synthesis of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, with an emphasis on the rationale behind each step.

Overall Synthetic Scheme

Caption: Synthetic workflow for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Step-by-Step Methodology

Step 1: Synthesis of Isobutyramidoxime

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or methanol, add a base (e.g., sodium carbonate or triethylamine, 1.2 eq.) and stir for 15-20 minutes at room temperature.

-

Addition of Nitrile: Add isobutyronitrile (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The crude isobutyramidoxime can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

-

Expertise & Experience: The choice of a mild base is crucial to prevent the degradation of the hydroxylamine and the product. The reaction is driven by the nucleophilic attack of hydroxylamine on the nitrile carbon.

Step 2: Acylation and Cyclodehydration to form 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

-

Reaction Setup: Dissolve the crude isobutyramidoxime (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add bromoacetyl chloride (1.05 eq.) to the cooled solution. A base such as triethylamine or pyridine (1.1 eq.) can be added to scavenge the HCl byproduct. The formation of the O-acylamidoxime intermediate can be monitored by TLC.

-

Cyclization: Once the acylation is complete, the cyclodehydration can be achieved by heating the reaction mixture to reflux. The thermal conditions promote the intramolecular cyclization with the elimination of water.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

-

Trustworthiness: This two-step, one-pot procedure is highly efficient. The progress of each stage (amidoxime formation, acylation, and cyclization) can be independently verified by TLC, ensuring a self-validating protocol. Room temperature synthesis methods using inorganic bases in aprotic polar solvents have also been reported for 1,2,4-oxadiazoles, offering an alternative for thermosensitive substrates.[6]

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole stems from the reactivity of the bromomethyl group. This functional group is an excellent electrophile for nucleophilic substitution reactions (SN2), allowing for the facile introduction of the 1,2,4-oxadiazole moiety into a wide range of molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rroij.com [rroij.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: A Versatile Synthetic Intermediate in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere for amide and ester functionalities.[3][4] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate target selectivity—critical objectives in drug development.[3] The 1,2,4-oxadiazole core is found in a wide array of compounds demonstrating diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][5][6]

Within this valuable class of compounds, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole emerges as a particularly strategic building block. It combines the stable, bioisosteric oxadiazole core with a highly reactive bromomethyl group. This functional handle serves as a potent electrophilic site, enabling covalent linkage to a vast range of nucleophilic pharmacophores and molecular scaffolds. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and applications for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The structure of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is defined by three key features:

-

The 1,2,4-Oxadiazole Core: A planar, aromatic heterocycle that provides structural rigidity and acts as a stable linker.

-

The C5-Isopropyl Group: A small, lipophilic alkyl substituent that can influence binding interactions and solubility.

-

The C3-Bromomethyl Group: The primary site of reactivity, this group functions as an excellent leaving group in nucleophilic substitution reactions, making the molecule a powerful alkylating agent.

Caption: Chemical structure of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Quantitative Data Summary

The fundamental physicochemical properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂O | |

| Molecular Weight | 205.05 g/mol | |

| Appearance | Solid | |

| SMILES String | CC(C)C1=NC(CBr)=NO1 | |

| InChI Key | MIBHNBZCYPLNDE-UHFFFAOYSA-N | |

| CAS Number | 1312700-11-0 | [7] |

Proposed Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative. For 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, a robust synthetic strategy involves the reaction of isobutyramidinoxime with a bromoacetic acid derivative, such as bromoacetyl chloride.

Causality of Experimental Choices:

-

Amidoxime Precursor: Isobutyramidinoxime is selected as it directly provides the C5-isopropyl substituent and the requisite N-C-N framework.

-

Acylating Agent: Bromoacetyl chloride is an ideal acylating agent. It is highly reactive, ensuring efficient O-acylation of the amidoxime, and it directly installs the essential C3-bromomethyl group.

-

Reaction Conditions: The reaction is typically a two-step, one-pot process. The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermicity. The subsequent cyclization is promoted by heating, which facilitates the elimination of water to form the stable aromatic oxadiazole ring.

Caption: General synthetic workflow for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Detailed Experimental Protocol (Prophetic)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutyramidinoxime (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Add a non-nucleophilic base, such as pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of bromoacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: After the acylation is complete, gently heat the reaction mixture to reflux (temperature dependent on solvent choice) for 4-8 hours. The cyclodehydration process results in the formation of the 1,2,4-oxadiazole ring.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Spectroscopic and Reactivity Profile

Predicted Spectroscopic Data

The structural integrity of the synthesized compound must be validated through spectroscopic analysis. The expected data are outlined below.

| Technique | Predicted Data and Rationale |

| ¹H NMR | ~ 4.6-4.8 ppm (s, 2H): Singlet corresponding to the two protons of the -CH₂ Br group. The strong deshielding is due to the adjacent electronegative bromine atom and the oxadiazole ring. ~ 3.0-3.4 ppm (septet, 1H): Septet for the methine proton (-CH (CH₃)₂) of the isopropyl group, split by the six equivalent methyl protons. ~ 1.3-1.5 ppm (d, 6H): Doublet for the six equivalent protons of the two methyl groups (-CH(C H₃)₂) of the isopropyl substituent. |

| ¹³C NMR | ~ 175-180 ppm: Quaternary carbon (C5) of the oxadiazole ring attached to the isopropyl group. ~ 165-170 ppm: Quaternary carbon (C3) of the oxadiazole ring attached to the bromomethyl group. ~ 25-30 ppm: Carbon of the bromomethyl group (-C H₂Br). ~ 25-30 ppm: Methine carbon of the isopropyl group (-C H(CH₃)₂). ~ 20-25 ppm: Methyl carbons of the isopropyl group (-CH(C H₃)₂). |

| IR Spectroscopy | ~ 1600-1650 cm⁻¹: Characteristic C=N stretching vibration of the oxadiazole ring.[8] ~ 1000-1300 cm⁻¹: C-O-C stretching vibrations within the heterocyclic ring.[8] ~ 600-700 cm⁻¹: C-Br stretching vibration. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ would be expected at m/z 204 and [M+2]⁺ at m/z 206 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Reactivity as a Synthetic Building Block

The synthetic utility of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is dominated by the reactivity of the bromomethyl group. This group is an excellent electrophile, making the molecule a versatile reagent for S_N2 reactions.

Caption: Synthetic utility via nucleophilic substitution.

This reactivity allows researchers to readily conjugate the 5-isopropyl-1,2,4-oxadiazole moiety to various molecular scaffolds:

-

Reaction with Amines: Forms secondary or tertiary amines, linking the oxadiazole to other nitrogen-containing heterocycles or side chains.

-

Reaction with Phenols or Alcohols: Produces ether linkages, a common motif in drug molecules.

-

Reaction with Thiols: Yields thioethers, which are important in various biologically active compounds.

This "plug-and-play" capability makes it an invaluable tool for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Safety Information

As a reactive alkylating agent, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole must be handled with appropriate care.

| Hazard Information | Details |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed. |

| Precautionary Statements | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |

Data sourced from Sigma-Aldrich.

Conclusion

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is more than a simple chemical entity; it is a highly versatile and powerful intermediate for drug discovery. Its structure masterfully combines the desirable bioisosteric properties of the 1,2,4-oxadiazole ring with a reactive bromomethyl handle, enabling straightforward incorporation into a multitude of molecular architectures. A firm understanding of its synthesis, spectroscopic profile, and predictable reactivity empowers medicinal chemists to leverage this building block effectively in the rational design and development of next-generation therapeutic agents.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis. Available at: [Link]

-

Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]

-

Scotti, L., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Oxadiazole, 1,2,4-, 5-(alpha-bromopropyl)-3-(5-nitrofuran-2-yl)-. (n.d.). NIST WebBook. Available at: [Link]

-

Singh, K., et al. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria. Available at: [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International. Available at: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Iraqi National Journal of Chemistry. Available at: [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]

-

3-bromo-5-isopropyl-1,2,4-oxadiazole. (n.d.). PubChemLite. Available at: [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]

-

Kumar, S., et al. (2019). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. IJRESM. Available at: [Link]

-

Gontarska, M., & Skwierawska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Khamar, A., & Skwierawska, A. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]

-

Bakr, M. F., et al. (2025). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. Available at: [Link]

-

Tappi, G., & Fabbri, P. (1969). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Shawali, A. S., et al. (2011). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | 1312700-11-0 [chemicalbook.com]

- 8. journalspub.com [journalspub.com]

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

An In-depth Technical Guide to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: Physicochemical Properties, Synthesis, and Application of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prominence stems from its function as a bioisostere for ester and amide groups, a substitution that can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] The oxadiazole framework is present in a wide array of biologically active molecules, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][4][5]

This guide focuses on a specific, highly functionalized derivative: 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . This compound is of particular interest to drug development professionals for two key reasons. First, the 5-isopropyl group can confer favorable lipophilicity and steric interactions within target protein binding pockets. Second, and most critically, the 3-(bromomethyl) group serves as a versatile and reactive chemical handle. This electrophilic site allows for straightforward nucleophilic substitution, enabling chemists to readily elaborate the core structure and build diverse molecular libraries for biological screening. This combination of a stable heterocyclic core and a reactive functional group makes 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole a valuable building block in the synthesis of novel chemical entities for drug discovery.[3]

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is foundational for its application in synthesis and research.

Key Physicochemical Data

The fundamental properties of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂O | [6] |

| Molecular Weight | 205.05 g/mol | [6] |

| CAS Number | 1312700-11-0 | [6] |

| IUPAC Name | 3-(bromomethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| SMILES | CC(C)C1=NC(CBr)=NO1 | [6] |

Predicted Spectroscopic Signature

While experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on its structural motifs and data from analogous compounds.[3] These predictions are crucial for reaction monitoring and structural confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals and Rationale |

| ¹H NMR | ~ 4.6 - 4.8 ppm (s, 2H, -CH₂Br): The methylene protons adjacent to the bromine and the oxadiazole ring are expected to be significantly deshielded and appear as a singlet.~ 3.0 - 3.3 ppm (sept, 1H, -CH(CH₃)₂): The methine proton of the isopropyl group, split by six neighboring protons.~ 1.3 - 1.5 ppm (d, 6H, -CH(CH₃)₂): The six equivalent methyl protons of the isopropyl group, appearing as a doublet due to coupling with the methine proton. |

| ¹³C NMR | ~ 175 - 180 ppm (C5): The carbon of the oxadiazole ring attached to the isopropyl group.~ 165 - 170 ppm (C3): The carbon of the oxadiazole ring attached to the bromomethyl group.~ 25 - 30 ppm (-CH(CH₃)₂): The methine carbon of the isopropyl group.~ 20 - 25 ppm (-CH₂Br): The methylene carbon, shifted downfield by the adjacent bromine.~ 18 - 22 ppm (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group. |

| Infrared (IR) | ~ 2900-3000 cm⁻¹: C-H stretching from the isopropyl and methylene groups.~ 1600-1650 cm⁻¹: C=N stretching characteristic of the oxadiazole ring.~ 1200-1300 cm⁻¹: C-O-C stretching within the ring.~ 600-700 cm⁻¹: C-Br stretching. |

Section 2: Synthesis and Mechanistic Rationale

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry, typically proceeding through the cyclization of an O-acylamidoxime intermediate.[7] This intermediate is formed by the reaction of an amidoxime with an acylating agent.

Proposed Synthetic Workflow

A robust and logical two-step synthesis for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is outlined below. This protocol is designed to be self-validating by using common reagents and reaction conditions familiar to synthetic chemists.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of O-(Bromoacetyl)isobutyramidoxime (Intermediate)

-

Reagent Preparation: Dissolve isobutyramidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to act as an acid scavenger.

-

Acylation: Add bromoacetyl chloride (1.05 eq) dropwise to the cooled, stirring solution. The causality here is the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto the electrophilic carbonyl carbon of the acyl chloride. The base neutralizes the HCl byproduct generated.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Workup: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude O-acylamidoxime intermediate is often used directly in the next step without further purification.

Step 2: Dehydrative Cyclization to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

-

Cyclization Setup: Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like toluene or xylene.

-

Thermal Cyclization: Heat the solution to reflux (typically 80-120 °C). The elevated temperature provides the activation energy for the intramolecular cyclodehydration, where the nitrogen of the amidoxime attacks the carbonyl carbon, followed by elimination of a water molecule to form the stable aromatic oxadiazole ring.

-

Alternative Base-Catalyzed Cyclization: Alternatively, cyclization can be achieved at lower temperatures by treating the intermediate with a base in a solvent like acetonitrile.[7]

-

Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Section 3: Applications in Drug Development

The strategic value of this molecule lies in its potential as a versatile intermediate for constructing libraries of drug-like compounds.

Caption: Logical workflow for utilizing the title compound in drug discovery.

-

Bioisosteric Replacement: The 1,2,4-oxadiazole core is less susceptible to hydrolytic cleavage by metabolic enzymes compared to esters or amides, potentially leading to compounds with longer half-lives and improved oral bioavailability.[1][3]

-

Reactive Hub for Derivatization: The C-Br bond in the bromomethyl group is an excellent leaving group. This allows for facile Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, phenols, carboxylates). This reaction is a cornerstone of library synthesis, enabling the rapid generation of analogues where the substituent at the 3-position is varied to explore structure-activity relationships (SAR).

-

Therapeutic Potential: Given the broad biological activities of oxadiazole derivatives, compounds synthesized from this building block could be screened against numerous therapeutic targets.[2][4] For example, analogues of isopropyl-1,2,4-oxadiazoles have been investigated for antiplasmodium (antimalarial) activity, highlighting a potential application area.[8]

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is not publicly available, a robust safety assessment can be made based on structurally related compounds.

-

Primary Hazards:

-

Toxicity: The analogous 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole is classified as "Toxic if swallowed". It is prudent to assume a similar level of oral toxicity for the isopropyl derivative.

-

Irritation: Many organobromine compounds and heterocyclic intermediates are known irritants. Based on related SDS, this compound should be considered a skin irritant, a serious eye irritant, and a potential respiratory irritant.[9]

-

-

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

Body Protection: A lab coat or a complete suit protecting against chemicals is required.

-

-

Handling Procedures:

-

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or potential dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[9]

-

-

Storage and Disposal:

Conclusion

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its molecular architecture combines a metabolically robust 1,2,4-oxadiazole core with an isopropyl group for modulating lipophilicity and a highly reactive bromomethyl group for facile derivatization. These features make it an ideal starting material for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, predicted spectroscopic properties, and necessary safety precautions, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Generic Irritant Compound.

-

TCI Chemicals. (2025). Safety Data Sheet: Generic Irritant Compound.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.

-

BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

-

PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information.

-

Echemi. 3-BENZYL-5-(BROMOMETHYL)-1,2,4-OXADIAZOLE Safety Data Sheets.

-

BLDpharm. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

-

Sigma-Aldrich. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

-

University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.

-

PubChem. 1,3,4-Oxadiazole. National Center for Biotechnology Information.

-

Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4917. PubMed Central.

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

-

Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. PubMed Central.

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.

-

Said, S. A. (2008). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles. National Journal of Chemistry.

-

BLDpharm. 3-Bromo-5-isopropyl-1,2,4-oxadiazole.

-

PubChemLite. 3-bromo-5-isopropyl-1,2,4-oxadiazole.

-

Kwiecień, H., & Wróblewska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2393. MDPI.

-

Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate.

-

Sharma, S., et al. (2010). A Review: Oxadiazole. Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.

-

Khatkar, P., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280.

-

Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.

-

International Journal of Research in Engineering, Science and Management. (2020). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities.

-

Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1312700-11-0|3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

A Technical Guide to 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry for its unique role as a bioisostere of amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] This guide provides an in-depth technical overview of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, a versatile synthetic building block. The molecule's design incorporates three key features: a stable 1,2,4-oxadiazole core, an isopropyl group to tune lipophilicity, and a highly reactive bromomethyl handle for subsequent chemical elaboration. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a comprehensive analysis of its synthesis with mechanistic insights, explores its chemical reactivity, and discusses its potential applications as a key intermediate in the development of novel therapeutics.

Introduction to the 1,2,4-Oxadiazole Scaffold

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,2,4-oxadiazole ring system has emerged as a particularly valuable motif.[2][3] Its planarity, aromaticity, and capacity to engage in hydrogen bonding interactions allow it to serve as an effective surrogate for esters and amides. This substitution can protect otherwise labile moieties from enzymatic hydrolysis, thereby improving a drug candidate's metabolic profile and oral bioavailability.[1] The 1,2,4-oxadiazole scaffold is present in a wide array of compounds demonstrating diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4][5][6]

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a bifunctional reagent designed for synthetic utility. The isopropyl group at the C5 position provides a lipophilic anchor, while the bromomethyl group at the C3 position serves as a potent electrophile, enabling covalent linkage to a wide range of nucleophilic substrates. This structure makes it an ideal intermediate for systematically introducing the (5-isopropyl-1,2,4-oxadiazol-3-yl)methyl fragment into larger, more complex molecules during lead optimization campaigns.

Physicochemical and Spectroscopic Profile

Precise identification and characterization are critical for the effective use of any chemical reagent. The key identifiers and properties for 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | [7] |

| CAS Number | 1312700-11-0 | [8] |

| Molecular Formula | C₆H₉BrN₂O | [7] |

| Molecular Weight | 205.05 g/mol | [7] |

| Canonical SMILES | CC(C)C1=NC(CBr)=NO1 | [7] |

| InChI Key | MIBHNBZCYPLNDE-UHFFFAOYSA-N |[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [7] |

| Flash Point | Not Applicable |[7] |

Note: Experimental data for properties such as melting point and boiling point are not widely published.

Predicted Spectroscopic Data

While experimental spectra should always be acquired for confirmation, the following tables provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the compound's structure, offering a reference for characterization.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.65 | Singlet | 2H | -CH₂Br |

| ~ 3.15 | Septet | 1H | -CH(CH₃)₂ |

| ~ 1.40 | Doublet | 6H | -CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 178.0 | C5 (Oxadiazole ring) |

| ~ 165.5 | C3 (Oxadiazole ring) |

| ~ 28.0 | -CH(CH₃)₂ |

| ~ 21.5 | -CH(CH₃)₂ |

| ~ 20.0 | -CH₂Br |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry.[9] The most prevalent and reliable method involves the coupling of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization of the resulting O-acylamidoxime intermediate.[10][11]

Core Synthetic Pathway: O-Acylation and Cyclodehydration

The general synthesis proceeds in two fundamental stages:

-

O-Acylation: The nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This step is analogous to standard amide bond formation and is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.[11][12]

-

Cyclodehydration: The intermediate O-acylamidoxime undergoes an intramolecular cyclization, typically promoted by heat or a base. This involves the nucleophilic attack of the amidoxime's nitrogen atom onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.[11][13]

Caption: General workflow for 1,2,4-oxadiazole synthesis.

For the synthesis of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, two primary routes are viable, differing only in the selection of starting materials:

-

Route A: Reaction of isobutyramidine (or isobutyronitrile and hydroxylamine to form the amidoxime in situ) with 2-bromoacetyl chloride.

-

Route B: Reaction of 2-bromoacetamidoxime with isobutyryl chloride.

Exemplary Experimental Protocol (Route B)

This protocol is a representative procedure based on established methodologies for 1,2,4-oxadiazole synthesis.[4][9] Researchers should perform their own optimization.

Step 1: Synthesis of 2-Bromoacetamidoxime

-

To a stirred solution of 2-bromoacetonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 2-bromoacetamidoxime, which may be used directly or purified by column chromatography.

Step 2: Synthesis of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

-

Dissolve 2-bromoacetamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of isobutyryl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the amidoxime and formation of the O-acylamidoxime intermediate.

-

Upon completion of the acylation, heat the mixture to reflux for 4-6 hours to induce cyclodehydration.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

Chemical Reactivity and Applications in Drug Development

The utility of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole in a research setting stems from its dual functionality: the stable, bioisosteric oxadiazole core and the reactive bromomethyl side chain.

The Bromomethyl Group as an Electrophilic Handle

The primary site of reactivity is the bromomethyl group. The carbon atom is highly electrophilic due to the electron-withdrawing nature of both the adjacent bromine atom and the oxadiazole ring. This makes the compound an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles, including amines, thiols, phenols, and carboxylates. This reactivity allows for its use as a key building block to introduce the oxadiazole moiety into target molecules.

Caption: Reaction with a generic nucleophile.

This straightforward coupling chemistry enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, where the isopropyl-oxadiazole fragment can be appended to various pharmacophores.[14]

Potential Therapeutic Applications

While specific biological activity for this compound is not extensively documented, the 1,2,4-oxadiazole class is associated with a broad spectrum of pharmacological effects.[15][16] Derivatives have been investigated as:

-

Anticancer Agents: Acting through various mechanisms, including enzyme inhibition.[2]

-

Anti-inflammatory Agents: Modulating inflammatory pathways.[6]

-

Antiviral Compounds: As demonstrated in studies against influenza and other viruses.[5]

-

Antimicrobial Agents: Showing activity against bacterial and fungal pathogens.[6]

The value of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole lies in its potential to serve as a starting point for the synthesis of novel derivatives targeting these and other disease areas.

Safety and Handling

As a laboratory chemical, 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole requires careful handling in accordance with standard safety protocols. The Globally Harmonized System (GHS) classification highlights its primary hazard.

Table 5: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Codes | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |

| Hazard Class | Acute Toxicity 3 (Oral) |

Data sourced from Sigma-Aldrich.[7]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a strategically designed synthetic intermediate of significant value to medicinal chemists and drug discovery scientists. It combines the metabolic stability and bioisosteric advantages of the 1,2,4-oxadiazole core with a reactive bromomethyl group that facilitates straightforward conjugation to diverse molecular scaffolds. Its well-defined synthesis and predictable reactivity make it a powerful tool for generating novel chemical entities in the pursuit of next-generation therapeutics. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research environment.

References

- National Center for Biotechnology Information. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. NIH.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.

- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.

- ResearchGate. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.

- Royal Society of Chemistry. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).

- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Journal of Molecular Structure.

- ResearchGate. (n.d.). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation.

- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

- Royal Society of Chemistry. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Chemical Communications.

- NIST. (n.d.). Oxadiazole, 1,2,4-, 5-(alpha-bromopropyl)-3-(5-nitrofuran-2-yl)-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole.

- ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;...

- National Center for Biotechnology Information. (n.d.). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC.

- BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

- University of Pretoria Repository. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.

- National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.

- PubMed. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters.

- Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- ResearchGate. (n.d.). N-Acylation Reactions of Amines.

- National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Der Pharma Chemica. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Scholars Research Library.

- ResearchGate. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole | 1312700-11-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Strategic Utility of 3-(Halomethyl)-1,2,4-Oxadiazoles in Modern Drug Discovery

This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of 3-(halomethyl)-1,2,4-oxadiazoles. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles and rationale that drive the synthesis and application of this versatile heterocyclic scaffold.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prevalence in drug candidates stems from its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for amide and ester functionalities.[3][4] This bioisosterism allows chemists to design molecules with improved pharmacokinetic profiles, mitigating susceptibility to hydrolysis by esterases and proteases.[3]

The introduction of a halomethyl group at the 3-position transforms the stable oxadiazole core into a highly versatile synthetic intermediate. The CH₂-X (where X = Cl, Br, I) moiety serves two primary strategic purposes:

-

A Reactive Linchpin: It provides a reactive electrophilic site for S_N2-type nucleophilic substitution, enabling the rapid diversification of lead compounds and the construction of extensive chemical libraries.

-

A Covalent Warhead: The inherent reactivity can be tuned for the development of targeted covalent inhibitors, a powerful strategy for achieving high potency and prolonged duration of action.

This guide will focus on the principal synthetic routes to access this valuable chemical entity, emphasizing the mechanistic rationale behind these methodologies.

Core Synthetic Strategy: The Amidoxime Acylation-Cyclization Pathway

The most robust and widely employed method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring system is the condensation of an amidoxime with an acylating agent, followed by dehydrative cyclization.[5][6] This [4+1] cycloaddition approach, where four atoms originate from the amidoxime and one from the acylating agent, is highly efficient for incorporating the halomethyl group.

Mechanistic Rationale

The reaction proceeds in two distinct stages:

-

O-Acylation: The nucleophilic nitrogen of the amidoxime's hydroxylamine group attacks the electrophilic carbonyl carbon of the halo-acylating agent (e.g., chloroacetyl chloride). This forms an O-acylamidoxime intermediate. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical at this stage to neutralize the HCl generated in situ without competing in the acylation reaction.

-

Dehydrative Cyclization: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of water to form the stable aromatic oxadiazole ring. This step can be promoted thermally or under basic conditions. Thermal conditions provide the energy to overcome the activation barrier for dehydration, while bases facilitate deprotonation of the amidic nitrogen, enhancing the nucleophilicity of the imine nitrogen for the subsequent ring-closing attack.[6]

Visualization: Acylation-Cyclization Mechanism

Caption: Mechanism of 1,2,4-oxadiazole formation via O-acylation and cyclization.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

This protocol is a representative example adapted from established methodologies for 1,2,4-oxadiazole synthesis.[4][7]

Materials:

-

Benzamidoxime

-

Chloroacetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of O-(2-chloroacetyl)benzamidoxime

-

To a stirred solution of benzamidoxime (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add anhydrous pyridine (1.1 eq) dropwise.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Causality Note: The slow addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude O-acylamidoxime intermediate can be used directly in the next step or purified by column chromatography if necessary.

Part B: Thermal Dehydrative Cyclization

-

Dissolve the crude O-(2-chloroacetyl)benzamidoxime from Part A in toluene.

-

Heat the solution to reflux (approx. 110 °C) for 8-12 hours. Causality Note: The high temperature provides the necessary activation energy for the intramolecular cyclization and elimination of water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole.

Data Summary: Reaction Condition Variants

| Acylating Agent | Cyclization Reagent | Solvent(s) | Temperature | Typical Yield (%) | Reference(s) |

| Chloroacetyl chloride | Heat (Reflux) | Toluene / Xylene | 110-140 °C | 60-80 | [8] (analogy) |

| Bromoacetic acid | EDC/HOBt, then Heat | DMF | 120 °C | 55-75 | [4] (analogy) |

| Chloroacetic anhydride | Pyridine (catalytic) | Dioxane | 100 °C | 65-85 | [5] (analogy) |

| Chloroacetyl chloride | TBAF | THF | Room Temp | 70-90 | [6] |

| Bromoacetic acid | CDI, then K₂CO₃ | Acetonitrile | 80 °C | 60-75 | (analogy) |

Alternative Synthetic Route: Oxidative Cyclization

An increasingly popular alternative to classical dehydration is the oxidative formation of the N-O bond. This approach often proceeds under milder conditions.

N-Halosuccinimide (NBS) Mediated Cyclization

This method involves the reaction of an N-acyl amidine (or N-acyl benzamidine) with an oxidizing agent like N-bromosuccinimide (NBS).[6][9]

Mechanism: The reaction is proposed to initiate with the N-halogenation of the amidine by NBS. The resulting N-bromo intermediate is unstable and, in the presence of a base, undergoes dehydrohalogenation. This step facilitates the intramolecular nucleophilic attack of the oxygen atom onto the imine nitrogen, forming the N-O bond and closing the oxadiazole ring.[6]

Caption: NBS-promoted oxidative cyclization of an N-acyl amidine.

Self-Validation Insight: This method is particularly advantageous for substrates sensitive to high temperatures or strongly acidic/basic conditions required for classical dehydration. The mild, often room-temperature conditions enhance functional group tolerance.

Characterization and Spectroscopic Signatures

Confirmation of the 3-(halomethyl)-1,2,4-oxadiazole structure relies on standard spectroscopic techniques.

| Technique | Key Signature / Observation |

| ¹H NMR | A characteristic singlet for the -CH₂- protons typically appears in the range of δ 4.5-5.5 ppm. The exact shift is dependent on the halogen (I > Br > Cl). |

| ¹³C NMR | The -CH₂- carbon signal is observed around δ 30-45 ppm. The two oxadiazole ring carbons (C3 and C5) appear at distinct downfield shifts, typically between δ 165-180 ppm.[7][10] |

| Mass Spec (HRMS) | Provides the exact mass, confirming the elemental composition. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) or bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a definitive diagnostic feature. |

| FT-IR | Characteristic absorbances for C=N stretching (approx. 1580-1620 cm⁻¹) and C-O-N ring stretching can be observed. |

Strategic Applications in Drug Discovery

The true value of 3-(halomethyl)-1,2,4-oxadiazoles is realized in their application as a versatile platform for generating novel drug candidates.

Workflow: From Platform Molecule to Drug Candidate Library

Caption: Synthetic utility of 3-(halomethyl)-1,2,4-oxadiazoles in library generation.

The reactive halomethyl group is an ideal electrophile for reaction with a wide array of nucleophiles. By treating the platform molecule with various amines, thiols, alcohols, or phenols, chemists can rapidly and efficiently generate large libraries of analogues for high-throughput screening.[3][8] This parallel synthesis approach significantly accelerates the hit-to-lead and lead optimization phases of drug discovery, allowing for a systematic exploration of the structure-activity relationship (SAR) around the oxadiazole core.

Conclusion

The 3-(halomethyl)-1,2,4-oxadiazole scaffold represents a cornerstone intermediate for modern medicinal chemistry. Its synthesis is well-established, primarily through the reliable amidoxime acylation-cyclization pathway, with milder oxidative methods providing valuable alternatives for sensitive substrates. The true power of this moiety lies in its strategic utility as a reactive handle, enabling the efficient construction and exploration of vast chemical space. For drug development professionals, mastering the synthesis and application of these compounds is a key step toward the discovery of next-generation therapeutics.

References

-

Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Source: PMC, NIH. URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazoles (a review). Source: ResearchGate. URL: [Link]

-

Title: NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Source: ResearchGate. URL: [Link]

-

Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Source: unipa.it. URL: [Link]

-

Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source: PMC, NIH. URL: [Link]

-

Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source: MDPI. URL: [Link]

-

Title: Synthesis of 1,2,4-oxadiazoles. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]

-

Title: A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Source: NIH. URL: [Link]

- Title: Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles. Source: Google Patents.

-

Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Source: Research Journal of Pharmacy and Technology. URL: [Link]

-

Title: [8][9][11]-oxadiazoles: synthesis and biological applications. Source: PubMed. URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: PMC, PubMed Central. URL: [Link]

-

Title: Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Source: MDPI. URL: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability.[1][2] The presence of a reactive bromomethyl group makes this specific derivative a versatile intermediate for further synthetic elaboration.[1] This document furnishes a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We elucidate the correlation between the compound's molecular structure and its spectral signatures, provide standardized protocols for data acquisition, and present a logical framework for unequivocal structural validation. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's analytical profile.

Introduction: The Significance of a Versatile Heterocycle